![molecular formula C12H14O2 B2810293 Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate CAS No. 17502-86-2](/img/structure/B2810293.png)
Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate
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Overview
Description
“Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” is a chemical compound with the CAS Number: 17502-86-2 . It has a molecular weight of 190.24 . The IUPAC name for this compound is methyl 1,2,3,4-tetrahydro-1-naphthalenecarboxylate . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 190.24 . and 98% according to different sources.Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol : This compound was synthesized from naphthalene-2,3-diol, involving methylation, Friedel-Crafts acylation, Birch reduction, and other reactions, demonstrating a versatile approach to synthesizing related chemical structures (Göksu et al., 2003).
Application in Organic Synthesis
- Synthesis of Terpenoids : Methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a key intermediate for terpenoid synthesis, was efficiently synthesized via baker's yeast-catalyzed asymmetric reduction, showcasing the use of biological catalysts in synthesizing complex organic molecules (Katoh et al., 2006).
Reaction Mechanisms and Derivatives
- Diels-Alder Reaction : A study on the reaction of methyl coumalate with 1,3-butadienes to yield tetrahydrocoumarins and tetrahydronaphthalene-2-carboxylate, provides insight into the reactivity of such compounds in Diels-Alder reactions (Imagawa et al., 1974).
Structural Analysis
- Crystal Structures in Synthesis Efforts : Research on the molecular structures of specific tetrahydronaphthalene derivatives during synthesis efforts for elisabethin A highlights the importance of structural analysis in organic synthesis and drug development (Kaiser et al., 2023).
Catalysis and Reduction Processes
- Reduction of Substituted Derivatives : A study investigating the stereoselectivity of reduction of substituted tetrahydronaphthalenes using catalytic hydrogenation and lithium in ammonia solutions, provides valuable insights into the selective synthesis of specific stereoisomers (Tippett & Massy-Westropp, 1993).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on measures to be taken to prevent or minimize adverse effects resulting from exposure to the hazardous product or improper storage or handling of the hazardous product.
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-14-12(13)11-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,11H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNNKNLJHYPKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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